1-(2-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid 1-(2-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1091729-84-8
VCID: VC2554952
InChI: InChI=1S/C12H13N3O2/c1-3-9-6-4-5-7-10(9)15-8(2)11(12(16)17)13-14-15/h4-7H,3H2,1-2H3,(H,16,17)
SMILES: CCC1=CC=CC=C1N2C(=C(N=N2)C(=O)O)C
Molecular Formula: C12H13N3O2
Molecular Weight: 231.25 g/mol

1-(2-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid

CAS No.: 1091729-84-8

Cat. No.: VC2554952

Molecular Formula: C12H13N3O2

Molecular Weight: 231.25 g/mol

* For research use only. Not for human or veterinary use.

1-(2-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid - 1091729-84-8

Specification

CAS No. 1091729-84-8
Molecular Formula C12H13N3O2
Molecular Weight 231.25 g/mol
IUPAC Name 1-(2-ethylphenyl)-5-methyltriazole-4-carboxylic acid
Standard InChI InChI=1S/C12H13N3O2/c1-3-9-6-4-5-7-10(9)15-8(2)11(12(16)17)13-14-15/h4-7H,3H2,1-2H3,(H,16,17)
Standard InChI Key KDKWEEUBUDBBHU-UHFFFAOYSA-N
SMILES CCC1=CC=CC=C1N2C(=C(N=N2)C(=O)O)C
Canonical SMILES CCC1=CC=CC=C1N2C(=C(N=N2)C(=O)O)C

Introduction

Structure and Chemical Properties

Molecular Structure

1-(2-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid has a molecular formula of C₁₂H₁₃N₃O₂ and a molecular weight of 231.25 g/mol . The compound features a 1,2,3-triazole core with the following key structural elements:

  • A 1,2,3-triazole ring with three nitrogen atoms in positions 1, 2, and 3

  • A 2-ethylphenyl substituent at the N1 position

  • A methyl group at the C5 position

  • A carboxylic acid group (-COOH) at the C4 position

Physical and Chemical Properties

The physical and chemical properties of 1-(2-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid are summarized in Table 1.

Table 1: Physical and Chemical Properties of 1-(2-Ethylphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carboxylic Acid

PropertyValueReference
CAS Number1091729-84-8
Molecular FormulaC₁₂H₁₃N₃O₂
Molecular Weight231.25 g/mol
Physical StateSolid
SolubilitySoluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF)Inferred from related compounds

Structural Characterization

Synthesis Methods

General Approaches to 1,2,3-Triazole Synthesis

The synthesis of 1,2,3-triazoles has been extensively studied, with several methodologies developed over the past two decades. Table 2 summarizes the major synthetic approaches for 1,2,3-triazoles that could be applicable to the synthesis of 1-(2-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid.

Table 2: General Synthetic Methods for 1,2,3-Triazoles

MethodKey ReagentsConditionsAdvantagesReference
Copper-catalyzed azide-alkyne cycloaddition (CuAAC)Azides, alkynes, Cu(I) catalystRoom temperature to 60°CRegioselective, mild conditions
Thermal azide-alkyne cycloadditionAzides, alkynesHigh temperature (80-120°C)No catalyst required
One-pot multicomponent reactionArylazides, β-ketoesters, nucleophilesBase catalyst, room temperatureEfficient, one-step process
Dimroth reactionAryl azides, β-dicarbonyl compoundsBase catalysis (K₂CO₃)Versatile for various substitutions

Specific Synthesis of 1-(2-Ethylphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carboxylic Acid

Based on the available literature, the synthesis of 1-(2-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid could be achieved through a modified Dimroth reaction, which has been reported for similar 1-aryl-5-substituted-1H-1,2,3-triazole-4-carboxylic acids . A proposed synthetic route would involve:

  • Preparation of 2-ethylphenyl azide from the corresponding aniline derivative

  • Reaction of the azide with ethyl acetoacetate in the presence of a base catalyst

  • Cyclization to form the triazole ring

  • Hydrolysis of the ester to yield the carboxylic acid

The one-pot, three-component reaction approach described in the literature for related triazole-4-carboxylic acids could also be adapted for the synthesis of this compound. This method involves the reaction of arylazides, ethyl 4-chloro-3-oxobutanoate, and nucleophiles in the presence of a base catalyst .

Alternative Synthesis Approaches

An alternative approach could involve the copper-catalyzed three-component reaction methodology described for other N-substituted-5-functionalized-1,2,3-triazoles. In this approach, 2-ethylphenyl azide would react with a suitable alkyne precursor under copper catalysis, followed by appropriate functionalization to introduce the carboxylic acid group at the C4 position .

Chen et al. reported the synthesis of 4-substituted-1,5-trisubstituted-1,2,3-triazoles from nitroolefins and organic azides using copper-catalyzed [3+2] cycloaddition. This method could potentially be modified for the synthesis of the target compound by using appropriate starting materials to introduce the required substituents .

Biological Activities and Applications

Biological ActivityRelated CompoundsReference
Xanthine oxidase inhibition2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acids
Antiproliferative activity1-aryl-1,2,3-triazole-4-carboxylic acids
Receptor modulation1H-1,2,3-triazole-4-carboxamides

The 2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid derivatives have shown significant xanthine oxidase inhibitory activity in the submicromolar to nanomolar range, suggesting that the target compound might possess similar properties due to its structural similarity . The positioning of the ethyl group on the phenyl ring could potentially influence the binding affinity and selectivity toward various biological targets.

Chemical Applications

As a functionalized 1,2,3-triazole, 1-(2-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid could serve as a valuable building block in synthetic chemistry. The carboxylic acid functionality allows for further derivatization to produce amides, esters, and other functional groups, potentially expanding the compound's utility in the development of more complex molecules .

Related Compounds and Structure-Activity Relationships

Comparison with Related Triazole Derivatives

Several related triazole derivatives have been reported in the literature, differing in the position of substituents or the nature of the functional groups. Table 4 compares the structural features of 1-(2-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid with those of related compounds.

Table 4: Comparison of 1-(2-Ethylphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carboxylic Acid with Related Compounds

CompoundMolecular FormulaMolecular WeightKey Structural DifferencesReference
1-(2-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acidC₁₂H₁₃N₃O₂231.25Target compound
1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acidC₁₂H₁₃N₃O₂231.25Ethyl group at para position of phenyl
5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acidC₁₁H₁₁N₃O₂217.22Methyl instead of ethyl, at meta position
5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acidC₁₁H₁₁N₃O₂217.22Ethyl at C5, unsubstituted phenyl
Ethyl 5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylateC₁₂H₁₂N₄O₄276.25Ester instead of acid, nitro group on phenyl

Structure-Activity Relationships

The position and nature of substituents on both the triazole ring and the phenyl group can significantly influence the biological activity and chemical properties of these compounds. For instance, studies on 2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid derivatives have shown that modifications in the substitution pattern can lead to substantial changes in xanthine oxidase inhibitory activity .

The presence of an ethyl group at the ortho position of the phenyl ring in 1-(2-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid might influence the conformation of the molecule and its interaction with biological targets. This could potentially result in different biological activities compared to its regioisomers, such as the 1-(4-ethylphenyl) derivative .

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